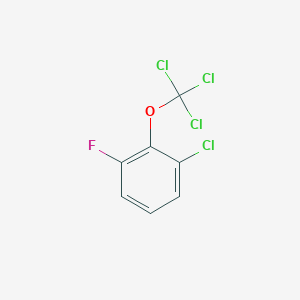

1-Chloro-3-fluoro-2-(trichloromethoxy)benzene

Description

Properties

IUPAC Name |

1-chloro-3-fluoro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4FO/c8-4-2-1-3-5(12)6(4)13-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNGPFKKFPCVOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC(Cl)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Summary

- Starting material: 2,4-dichlorofluorobenzene or related fluorochlorobenzenes.

- Reagent: Carbon tetrachloride (CCl4), serving as the trichloromethyl donor.

- Catalyst: Ionic liquid composed of bis(1-ethyl-3-methylimidazolium chloride) and aluminum chloride (AlCl3), forming a chloroaluminate ionic liquid.

- Conditions: Reaction carried out under nitrogen atmosphere at 60°C for 3–4 hours.

- Workup: After reaction completion, phases separate; the ionic liquid catalyst is recovered, and the organic phase is distilled under reduced pressure to isolate the product.

- Yield: High yields around 92–93% reported.

- Product: 1-chloro-3-fluoro-2-(trichloromethoxy)benzene with melting point approximately 293–294°C.

Reaction Scheme (Simplified)

2,4-dichlorofluorobenzene + CCl4 + [C2mim][Cl2]-AlCl3 → this compound + by-products

Data Table: Representative Experimental Results

| Parameter | Condition/Value |

|---|---|

| Starting material | 2,4-dichlorofluorobenzene (0.1 mol) |

| Carbon tetrachloride (CCl4) | 0.4 mol (75 g) |

| Catalyst | 87.5 g ionic liquid ([C2mim][Cl2]-AlCl3) |

| Temperature | 60°C |

| Reaction time | 3–4 hours |

| Product yield | 92.5–92.9% |

| Product melting point | 293–294°C |

This method is notable for its high selectivity and efficiency, with the ionic liquid catalyst enabling mild reaction conditions and easy catalyst recovery, contributing to industrial applicability.

Halogen Exchange and Fluorination via Autoclave Reactions with Hydrogen Fluoride

Another approach involves the transformation of chlorinated trichloromethylbenzene derivatives using anhydrous hydrogen fluoride (HF) in an autoclave under controlled temperature and pressure to introduce fluorine atoms selectively.

Method Summary

- Starting material: 4-trichloromethyl-benzotrichloride or 2,6-bis-(trichloromethyl)-chlorobenzene.

- Reagent: Anhydrous hydrogen fluoride.

- Conditions: Reaction performed in a stainless steel autoclave with reflux condenser, cooled initially to -10°C, then heated to 100°C under nitrogen pressure (~2 bars), with pressure rising to ~25 bars during reaction.

- Reaction time: Typically 1 hour or longer with stirring.

- Workup: After reaction, pressure is released, mixture washed with dilute hydrochloric acid and water, then dried.

- Product isolation: Fractional distillation under reduced pressure to isolate fluorinated trichloromethylbenzene derivatives.

- Yields: Moderate to good yields depending on substrate and conditions.

Data Table: Typical Reaction Conditions and Products

| Parameter | Condition/Value |

|---|---|

| Starting material | 4-trichloromethyl-benzotrichloride (1,250 g) |

| Hydrogen fluoride | 240 g |

| Temperature | 100°C |

| Pressure | 2 bar N2 initial, up to 25 bar during reaction |

| Reaction time | 1 hour |

| Workup | Acid wash, water wash, drying |

| Product examples | 1,3-difluoro-4,6-bis-(trichloromethyl)benzene |

| Boiling point of product | 156°C (12 mm Hg) |

This method allows selective fluorination of chlorinated trichloromethylbenzenes, enabling the synthesis of fluorinated trichloromethylbenzene derivatives, which are key intermediates for further functionalization.

Photochemical Chlorination for Trichloromethyl Group Introduction

A photochemical approach uses light-activated chlorination of aromatic hydrocarbons bearing methyl or alkyl side chains to produce trichloromethyl-substituted benzenes.

Method Summary

- Starting material: Aromatic hydrocarbons with methyl or alkyl side chains.

- Reagent: Chlorine gas.

- Light source: Controlled wavelength LED lamps (~350–700 nm), with illuminance between 2000–55000 Lux.

- Temperature: 0–85°C.

- Reaction mode: Batch or continuous flow.

- Advantages: Reduced benzene ring chlorination by-products, simple purification steps, low cost.

- Purification: Molecular distillation or fractional distillation to isolate high purity trichloromethyl-substituted benzenes.

This method is suitable for industrial scale production due to its cost-effectiveness and scalability, although it is more general for trichloromethyl benzene derivatives rather than specifically for this compound.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Ionic liquid catalyzed chlorination | 2,4-dichlorofluorobenzene | CCl4, [C2mim][Cl2]-AlCl3 | 60°C, 3–4 h | ~92.9 | High yield, mild conditions, catalyst recovery | Requires ionic liquid synthesis |

| HF fluorination in autoclave | 4-trichloromethyl-benzotrichloride | Anhydrous HF | 100°C, 25 bar, 1 h | Moderate | Selective fluorination | High pressure equipment needed |

| Photochemical chlorination | Aromatic hydrocarbons with alkyl chains | Cl2 gas, LED light source | 0–85°C, controlled light | Variable | Low cost, scalable, low by-products | Less specific for target compound |

Research Findings and Notes

- The ionic liquid-mediated chlorination method is reported to achieve over 90% yield of this compound with high purity and reproducibility.

- Autoclave fluorination with HF allows the introduction of fluorine atoms into chlorinated trichloromethylbenzenes, enabling synthesis of fluorinated derivatives necessary for the target compound.

- Photochemical methods provide an industrially viable route for trichloromethylation with reduced side reactions and simplified purification, though may require further functional group transformations to achieve the exact substitution pattern.

- Product purification typically involves fractional distillation or molecular distillation to separate closely boiling components and remove catalyst residues or by-products.

- Catalyst recovery and reuse in ionic liquid systems enhance sustainability and cost-effectiveness.

Chemical Reactions Analysis

1-Chloro-3-fluoro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different products.

Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding alcohols and acids.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-3-fluoro-2-(trichloromethoxy)benzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential use in pharmaceuticals.

Industry: It is widely used in the production of pesticides, particularly for controlling aphids, whiteflies, and thrips.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-(trichloromethoxy)benzene involves its interaction with specific molecular targets. In the case of its use as a pesticide, it disrupts the normal functioning of the nervous system of pests, leading to their death. The compound’s molecular structure allows it to bind to and inhibit essential enzymes and receptors in the target organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Group Variations

Trichloromethoxy vs. Trifluoromethoxy Groups

Compounds with trifluoromethoxy (-O-CF₃) groups, such as 1-Chloro-2-(trifluoromethoxy)benzene (CAS 450-96-4) and 1-Chloro-3-(trifluoromethoxy)benzene (CAS 772-49-6) , differ in electronic and steric effects.

- Electron-Withdrawing Strength : The trichloromethoxy group (-O-CCl₃) is more electron-withdrawing than trifluoromethoxy (-O-CF₃) due to chlorine’s higher polarizability, reducing ring electron density and directing electrophilic substitution to specific positions.

- Molecular Weight : The trichloromethoxy group increases molecular weight (e.g., C₇H₃Cl₄FO ≈ 277.3 g/mol) compared to trifluoromethoxy analogs (e.g., C₇H₄ClF₃O ≈ 200.6 g/mol) .

Comparison with Trifluoromethyl-Substituted Analogs

1-Chloro-3-fluoro-2-(trifluoromethyl)benzene (CAS 103889-37-8) and 1-CHLORO-2,4,5-TRIFLUORO-3-TRIFLUOROMETHYL-BENZENE (CAS 122030-03-9) replace the trichloromethoxy group with a trifluoromethyl (-CF₃) group.

- Reactivity : The trifluoromethyl group is less sterically bulky than trichloromethoxy, allowing for different regioselectivity in reactions.

- Boiling Points : Trifluoromethyl-substituted compounds (e.g., CAS 122030-03-9, MW 234.53 g/mol) may have lower boiling points than trichloromethoxy analogs due to reduced molecular weight and weaker intermolecular forces.

Physical and Chemical Properties

Biological Activity

1-Chloro-3-fluoro-2-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention in recent years for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, supported by diverse research findings.

This compound has the molecular formula and a molecular weight of 297.5 g/mol. The structure features multiple halogen substituents, which can significantly influence its reactivity and interactions with biological systems.

Synthesis

The compound is typically synthesized through nucleophilic aromatic substitution reactions involving chlorinated and fluorinated benzene derivatives. The presence of the trichloromethoxy group enhances its stability and reactivity in various chemical environments.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

1. Antiviral Activity

Studies have shown that compounds with similar structures can inhibit viral replication, particularly against HIV and other viruses. The presence of halogen groups appears to enhance binding affinity to viral enzymes, leading to reduced viral loads in infected cells.

2. Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of reverse transcriptase in HIV, which is crucial for viral replication.

3. Cytotoxicity

Toxicological assessments indicate varying degrees of cytotoxicity depending on concentration and exposure duration. In certain studies, high concentrations led to significant cell death in laboratory settings.

HIV Inhibition Study

A significant study focused on the antiviral properties of related compounds demonstrated that this compound derivatives effectively inhibited HIV replication in vitro. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions on the benzene ring enhanced antiviral potency.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | 0.5 | Inhibition of reverse transcriptase |

| Control Compound A | 2.0 | Non-specific cytotoxicity |

Enzymatic Activity Assessment

Another research effort evaluated the enzymatic interactions of this compound with reverse transcriptase. The study found that certain stereoisomers exhibited enhanced binding affinity, correlating with increased antiviral activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The electron-withdrawing nature of the halogens modifies the electronic distribution within the molecule, enhancing its reactivity with nucleophiles present in biological systems.

Toxicological Profile

Toxicological evaluations have indicated that while the compound may exhibit beneficial biological activities, it also poses risks at higher concentrations:

- Acute Toxicity : Studies show moderate acute toxicity with LD50 values varying based on administration route.

- Chronic Exposure Effects : Long-term exposure has been linked to liver and kidney toxicity in animal models, necessitating further investigation into safe exposure limits.

Q & A

Q. What are the standard synthetic routes for 1-chloro-3-fluoro-2-(trichloromethoxy)benzene, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and methoxylation. For example:

- Step 1: Chlorination/fluorination of a benzene precursor (e.g., 2-methoxybenzene) using Cl₂ or F₂ gas under controlled temperatures (0–50°C) to introduce substituents regioselectively .

- Step 2: Trichloromethoxy group introduction via nucleophilic substitution, employing trichloromethyl chloride (CCl₃O⁻) in polar aprotic solvents (e.g., DMF) with catalytic K₂CO₃ .

Optimization Factors: - Temperature: Lower temperatures favor selectivity for para/meta positions due to kinetic control.

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of intermediates .

- Molar Ratios: Excess halogenating agents (1.5–2 eq) improve yield but require quenching to avoid byproducts.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

Q. How do electronic effects of substituents influence reaction pathways in derivatives of this compound?

Methodological Answer:

- Directing Effects:

- The chlorine (ortho/para-directing, deactivating) and trichloromethoxy group (meta-directing, strongly deactivating) compete, favoring substitution at the 4-position in nitration or sulfonation .

- Fluorine (ortho/para-directing, weakly deactivating) enhances stability of transition states in electrophilic substitution .

- Case Study: Nitration of the parent compound under mixed H₂SO₄/HNO₃ yields 4-nitro derivatives due to steric hindrance from trichloromethoxy .

Q. How can researchers resolve contradictory data on the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Contradiction Example: Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30% vs. 70% with Pd catalysts).

- Resolution Strategies:

- Kinetic Studies: Monitor reaction progress via HPLC to identify intermediates or side reactions (e.g., dehalogenation) .

- Computational Modeling: DFT calculations predict favorable Pd-ligand interactions (e.g., bulky ligands reduce steric clashes with trichloromethoxy) .

- Isotopic Labeling: Use ¹⁸O-labeled solvents to trace solvent participation in rate-limiting steps .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Methodological Answer:

- Byproduct Control:

- Analytical QC:

Q. How does the trichloromethoxy group impact biological activity in pharmacological studies?

Methodological Answer:

- Lipophilicity Enhancement: LogP increases by ~1.5 units compared to methoxy, improving membrane permeability (measured via PAMPA assays) .

- Metabolic Stability: Trichloromethoxy resists CYP450-mediated oxidation (in vitro liver microsome assays show t₁/₂ > 120 min) .

- Toxicity Screening: Ames tests reveal no mutagenicity, but zebrafish models indicate hepatotoxicity at >100 µM due to Cl accumulation .

Q. Guidance for Researchers

- Experimental Design: Prioritize regioselectivity studies via Hammett plots to correlate substituent effects with reaction rates.

- Data Interpretation: Use multivariate analysis (e.g., PCA) to disentangle electronic vs. steric contributions in reactivity data.

- Safety Protocols: Handle trichloromethoxy derivatives in fume hoods due to volatile Cl byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.